molecular formula C15H17N3O B12315261 N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide

Cat. No.: B12315261
M. Wt: 255.31 g/mol
InChI Key: TZZPDEGTEXBSAK-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring an N-ethyl group and an N-(3-aminophenylmethyl) substituent. The compound’s structure combines a pyridine ring with a carboxamide linkage, where the nitrogen atom is substituted with both an ethyl group and a meta-aminophenylmethyl moiety.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C15H17N3O/c1-2-18(11-12-5-3-7-14(16)9-12)15(19)13-6-4-8-17-10-13/h3-10H,2,11,16H2,1H3

InChI Key

TZZPDEGTEXBSAK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)N)C(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-aminobenzylamine with ethyl pyridine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-6-(3-methylphenyl)pyridine-3-carboxamide ()

Structural Similarities and Differences :

  • Core Structure : Both compounds share a pyridine-3-carboxamide backbone.
  • Substituents: Target Compound: Meta-aminophenylmethyl and ethyl groups. Compound: 3-chloro-4-methylphenyl and 3-methylphenyl groups.
  • Functional Groups: The target compound has an amino group (-NH₂), while the compound features chloro (-Cl) and methyl (-CH₃) groups.

Key Implications :

  • In contrast, the chloro group in ’s compound is electron-withdrawing, which may reduce electron density at the pyridine ring and alter binding interactions .
  • Solubility and Bioavailability: The amino group likely improves aqueous solubility compared to the hydrophobic chloro and methyl substituents in ’s compound.
  • Metabolic Stability: Chlorinated aromatic rings (as in ) may resist oxidative metabolism, whereas the amino group in the target compound could be susceptible to acetylation or oxidation.
Property Target Compound Compound
Core Structure Pyridine-3-carboxamide Pyridine-3-carboxamide
Key Substituents 3-aminophenylmethyl, ethyl 3-chloro-4-methylphenyl, 3-methylphenyl
Functional Groups -NH₂ (amino) -Cl (chloro), -CH₃ (methyl)
Electronic Profile Electron-donating Electron-withdrawing (Cl)
Solubility Likely higher Likely lower

Benzenesulfonamide Derivatives with Benzothiazole Moieties ()

Structural Similarities and Differences :

  • Core Structure : compounds feature a benzothiazole-sulfonamide scaffold, whereas the target compound is a pyridine-3-carboxamide.
  • Substituents: Target Compound: Meta-aminophenylmethyl group. Compounds: Para- or meta-aminophenyl groups attached to benzothiazole, with sulfonamide linkages.

Key Implications :

  • Ring System Effects : Benzothiazole () is a rigid, planar heterocycle that promotes π-π interactions, while pyridine offers a less constrained structure with a lone pair for coordination .
  • Amino Group Position: highlights that meta-aminophenyl substitution (as in the target compound) may optimize steric and electronic interactions compared to para-substituted analogs.
Property Target Compound Compounds
Core Structure Pyridine-3-carboxamide Benzothiazole-sulfonamide
Key Functional Groups Carboxamide, amino Sulfonamide, benzothiazole
Acidity Moderate (carboxamide) Higher (sulfonamide)
Aromatic Interactions Pyridine π-system Benzothiazole π-system

Biological Activity

N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide, a compound of increasing interest in pharmacological research, exhibits a range of biological activities that make it a candidate for further study in medicinal chemistry. This article reviews its biological activity, synthesis methods, potential applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound comprises a pyridine ring substituted with an ethyl group and an aminophenyl moiety. The synthesis typically involves the reaction of 3-aminobenzylamine with ethylpyridine-3-carboxylic acid, often facilitated by coupling agents like EDCI and HOBt in organic solvents such as dichloromethane or dimethylformamide at controlled temperatures.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. The aminophenyl group can form hydrogen bonds and engage in π-π stacking interactions with target proteins, potentially modulating their activity. This interaction profile suggests that the compound may act as a ligand in various biochemical pathways.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties . In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. Some studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Enzyme Interaction Studies

As a ligand, this compound has been used to study enzyme interactions. Its ability to form stable complexes with metal ions enhances its utility in bioinorganic chemistry and enzyme assays .

Study on Enzyme Inhibition

A recent study investigated the inhibition of specific enzymes by this compound. The results indicated significant inhibition against certain serine proteases, highlighting its potential as a therapeutic agent in conditions where these enzymes are implicated .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, the compound has shown promise as an antimicrobial agent . Tests demonstrated effectiveness against various bacterial strains, suggesting a broader application in infectious disease management .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation,
Anti-inflammatoryReduction of pro-inflammatory cytokines,
Enzyme inhibitionSignificant inhibition of serine proteases
AntimicrobialEffective against various bacterial strains ,

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide, and how do they influence experimental design?

  • Answer : Critical properties include:

  • LogP : ~2.57 (indicative of moderate lipophilicity, relevant for permeability assays) .
  • PSA : ~68.01 Ų (high polarity due to amide and amine groups, affecting solubility and binding interactions) .
  • Hydrogen bonding : 2 donors, 4 acceptors (crucial for crystallography and molecular docking studies) .
  • Molecular weight : 213.24 g/mol (suitable for small-molecule screening).
    These properties guide solvent selection (e.g., DMSO for stock solutions), assay conditions (e.g., buffer pH adjustments for solubility), and chromatographic methods (reverse-phase HPLC for purity analysis).

Q. What synthetic routes are reported for this compound analogs?

  • Answer : Analogous compounds (e.g., YM-244769) are synthesized via:

  • Amide coupling : Reacting pyridine-3-carboxylic acid derivatives with substituted benzylamines under carbodiimide (EDC/HOBt) activation .
  • Protection/deprotection strategies : For amine groups (e.g., Boc protection to prevent side reactions) .
  • Cyclization : Sodium hydride-mediated cyclization in DMF (note safety hazards with NaH) .
    Optimization focuses on yield (e.g., adjusting stoichiometry) and purity (e.g., column chromatography with silica gel) .

Q. How is structural characterization performed for this compound?

  • Answer : Key techniques include:

  • X-ray crystallography : Resolves bond angles (e.g., C–C–C angles ~119–121°) and torsional strain in the pyridine-amide backbone .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm) and amide linkage (δ ~7.9 ppm for CONH) .
  • Mass spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., [M+H]+ at m/z 214.1) .

Advanced Research Questions

Q. How does this compound interact with biological targets like NCX3?

  • Answer : The compound inhibits NCX3 (IC50 = 18 nM) via:

  • Competitive binding : The pyridine ring and benzylamine group occupy hydrophobic pockets in the NCX3 active site .
  • Hydrogen bonding : Amide NH forms H-bonds with Glu^256 and Asp^259 residues (validated via mutagenesis) .
  • Neuroprotection : Reduces intracellular Ca²⁺ overload in neuronal models (e.g., SH-SY5Y cells under oxidative stress) .
    Assays include patch-clamp electrophysiology and fluorescence-based Ca²⁺ flux measurements .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies (e.g., varying IC50 values) arise from:

  • Assay variability : Use orthogonal methods (e.g., radioligand binding vs. functional assays) .
  • Cell-line differences : Compare results across models (e.g., HEK293 vs. primary neurons) .
  • Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
    Statistical tools (e.g., Grubbs’ test) identify outliers in dose-response curves .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Answer : SAR studies suggest:

  • Pyridine substitution : Electron-withdrawing groups (e.g., -F at position 6) enhance NCX3 affinity .
  • Benzylamine modifications : meta-substitution (3-aminophenyl) improves solubility vs. para-substitution .
  • Amide linker rigidity : Conformational restriction (e.g., cyclization) reduces off-target effects .
    Computational modeling (e.g., molecular dynamics) predicts binding free energy (ΔG) for analogs .

Q. What are the analytical challenges in quantifying this compound in biological matrices?

  • Answer : Key challenges include:

  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) for LC-MS/MS .
  • Low recovery : Optimize extraction solvents (e.g., acetonitrile:water 80:20) and SPE cartridges (C18 phase) .
  • Detection limits : Employ tandem MS with MRM transitions (e.g., m/z 214→196 for quantification) .

Methodological Resources

  • Crystallography : Refer to Acta Crystallographica Section E protocols for space group determination (e.g., P2₁/c) and refinement (SHELXL) .
  • Biological assays : Follow J. Enz. Inhib. Med. Chem. guidelines for IC50 determination using nonlinear regression .
  • Synthetic protocols : Review Arch. Pharm. Res. for scalable synthesis and impurity profiling .

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